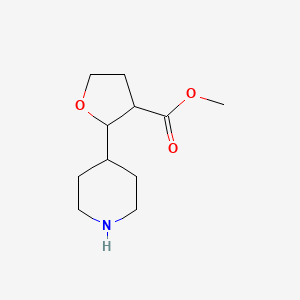
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an oxolane ring, which is a five-membered ether ring. The compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate typically involves the reaction of piperidine derivatives with oxolane carboxylate precursors. One common method involves the use of methylation reactions where the piperidine ring is functionalized with an oxolane-3-carboxylate group under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control temperature and reaction time, ensuring the efficient production of the compound .
化学反应分析
Types of Reactions
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .
科学研究应用
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
相似化合物的比较
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-carboxylate: This compound has a similar structure but differs in the configuration of the oxolane ring.
Piperidine derivatives: These compounds share the piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and oxolane rings, which imparts distinct chemical reactivity and potential biological activities .
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
methyl 2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |
InChI 键 |
VTUVNQWOJMZUOZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCOC1C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


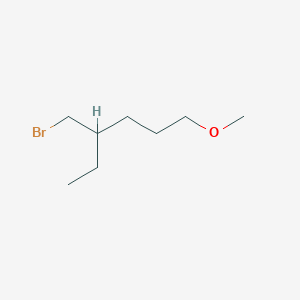
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
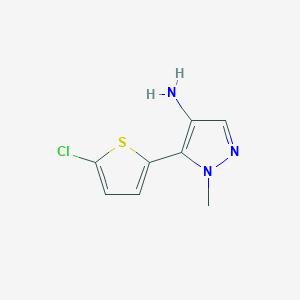

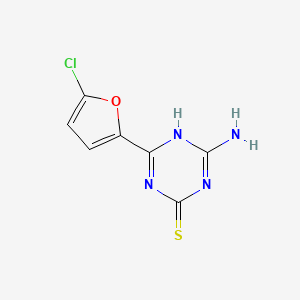
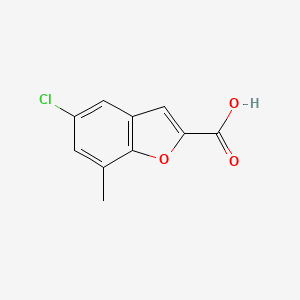
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)

![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
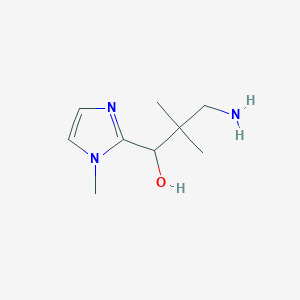
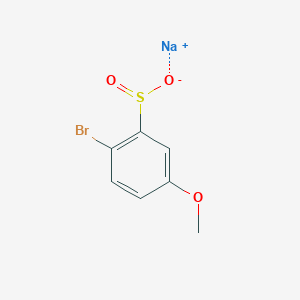
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
